Cas no 77256-01-0 (1-Bromo-2-isopropyl-3,4-dimethoxybenzene)

1-Bromo-2-isopropyl-3,4-dimethoxybenzene is a brominated aromatic compound featuring an isopropyl group and two methoxy substituents on the benzene ring. This structure renders it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine atom provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, while the electron-donating methoxy groups enhance its utility in electrophilic substitution reactions. The isopropyl group contributes to steric and electronic modulation, influencing reactivity and selectivity. Its well-defined molecular architecture makes it suitable for applications requiring precise structural control in complex synthetic pathways.
1-Bromo-2-isopropyl-3,4-dimethoxybenzene structure
77256-01-0 structure
Product name:1-Bromo-2-isopropyl-3,4-dimethoxybenzene
CAS No:77256-01-0
MF:C11H15BrO2
MW:259.139602899551
MDL:MFCD18207068
CID:835654
PubChem ID:14312435

1-Bromo-2-isopropyl-3,4-dimethoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-2-isopropyl-3,4-dimethoxybenzene
    • 1-bromo-3,4-dimethoxy-2-propan-2-ylbenzene
    • Benzene, 1-bromo-3,4-dimethoxy-2-(1-methylethyl)-
    • 1-Brom-2-isopropyl-3,4-dimethoxy-benzol
    • 1-bromo-2-isopropyl-3,4-dimethoxy-benzene
    • 4-Brom-3-isopropyl-veratrol
    • 6-Brom-2.3-dimethoxy-cumol
    • AGN-PC-0010X8
    • AK-79707
    • ANW-68391
    • CTK8C2439
    • KB-64975
    • SureCN7179592
    • YZOHSCYWLIGWAR-UHFFFAOYSA-N
    • 2061AC
    • FCH1364318
    • AX8237622
    • 1-Bromo-3,4-dimethoxy-2-(propan-2-yl)benzene
    • CDA25601
    • SCHEMBL7179592
    • CS-13423
    • 77256-01-0
    • DTXSID10558784
    • AKOS016007279
    • CS-M0281
    • DB-337129
    • MDL: MFCD18207068
    • Inchi: 1S/C11H15BrO2/c1-7(2)10-8(12)5-6-9(13-3)11(10)14-4/h5-7H,1-4H3
    • InChI Key: YZOHSCYWLIGWAR-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C([H])C(=C(C=1C([H])(C([H])([H])[H])C([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H]

Computed Properties

  • Exact Mass: 258.02555
  • Monoisotopic Mass: 258.02554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5
  • XLogP3: 3.7

Experimental Properties

  • PSA: 18.46

1-Bromo-2-isopropyl-3,4-dimethoxybenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D767094-250mg
1-Bromo-2-isopropyl-3,4-dimethoxybenzene
77256-01-0 97%
250mg
$190 2024-06-07
Chemenu
CM126109-1g
1-bromo-2-isopropyl-3,4-dimethoxybenzene
77256-01-0 95%
1g
$282 2021-06-17
Chemenu
CM126109-250mg
1-bromo-2-isopropyl-3,4-dimethoxybenzene
77256-01-0 95%
250mg
$168 2023-01-09
eNovation Chemicals LLC
D767094-500mg
1-Bromo-2-isopropyl-3,4-dimethoxybenzene
77256-01-0 97%
500mg
$260 2024-06-07
eNovation Chemicals LLC
D767094-100mg
1-Bromo-2-isopropyl-3,4-dimethoxybenzene
77256-01-0 97%
100mg
$155 2024-06-07
Aaron
AR005PA3-100mg
1-Bromo-2-Isopropyl-3,4-Dimethoxybenzene
77256-01-0 97%
100mg
$91.00 2025-02-10
Aaron
AR005PA3-1g
1-Bromo-2-Isopropyl-3,4-Dimethoxybenzene
77256-01-0 97%
1g
$323.00 2025-02-10
Chemenu
CM126109-100mg
1-bromo-2-isopropyl-3,4-dimethoxybenzene
77256-01-0 95%
100mg
$101 2023-01-09
Chemenu
CM126109-1g
1-bromo-2-isopropyl-3,4-dimethoxybenzene
77256-01-0 95%
1g
$358 2023-01-09
Alichem
A019087329-1g
1-Bromo-2-isopropyl-3,4-dimethoxybenzene
77256-01-0 95%
1g
$263.52 2023-09-01

Additional information on 1-Bromo-2-isopropyl-3,4-dimethoxybenzene

Comprehensive Guide to 1-Bromo-2-isopropyl-3,4-dimethoxybenzene (CAS No. 77256-01-0): Properties, Applications, and Industry Insights

1-Bromo-2-isopropyl-3,4-dimethoxybenzene (CAS No. 77256-01-0) is a specialized aromatic compound widely utilized in organic synthesis and pharmaceutical research. With the growing demand for high-purity intermediates in drug development, this compound has garnered significant attention due to its unique structural properties and versatility. Its molecular formula, C11H15BrO2, features a bromine substituent alongside isopropyl and dimethoxy functional groups, making it a valuable building block for fine chemical synthesis.

In recent years, the compound has been explored for applications in agrochemical formulations and material science, aligning with trends in sustainable chemistry. Researchers frequently search for "synthesis methods for brominated aromatics" or "1-Bromo-2-isopropyl-3,4-dimethoxybenzene suppliers," reflecting its commercial and academic relevance. The compound’s stability under moderate conditions and compatibility with cross-coupling reactions (e.g., Suzuki or Heck reactions) further enhances its utility in catalyzed organic transformations.

From an analytical perspective, 77256-01-0 exhibits distinct spectroscopic characteristics. Nuclear Magnetic Resonance (NMR) studies reveal clear signals for the isopropyl group (δ 1.2–1.4 ppm) and methoxy protons (δ 3.8–4.0 ppm), while its mass spectrum typically shows a molecular ion peak at m/z 258/260 (Br isotope pattern). These features aid in quality control during industrial-scale production, a topic frequently queried in chemical manufacturing forums.

Environmental and regulatory considerations are increasingly shaping discussions around such compounds. While 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is not classified as hazardous under major regulatory frameworks, its handling requires standard precautions for brominated compounds. Searches like "biodegradability of dimethoxybenzene derivatives" highlight evolving user concerns about green chemistry alternatives. Innovations in solvent-free synthesis or catalytic bromination methods are actively being investigated to address these demands.

The compound’s role in pharmaceutical intermediates is another hot topic. Patent literature suggests its use in synthesizing bioactive molecules with potential applications in neurology and oncology. Queries such as "CAS 77256-01-0 in drug discovery" or "isopropyl-dimethoxybenzene analogs" reflect this interest. Its balanced lipophilicity (LogP ~2.9) and moderate polarity make it suitable for structure-activity relationship (SAR) studies.

For procurement specialists, understanding global supply chains for 77256-01-0 is critical. Market analyses indicate fluctuating availability due to raw material sourcing (e.g., isopropylbenzene precursors). SEO-optimized terms like "bulk pricing for bromo-dimethoxybenzene" or "custom synthesis CAS 77256-01-0" are frequently tracked by B2B platforms, emphasizing commercial viability.

Future prospects for 1-Bromo-2-isopropyl-3,4-dimethoxybenzene include its potential in advanced material engineering, particularly in organic electronics or liquid crystal formulations. As industries prioritize multifunctional aromatic compounds, this brominated derivative stands out for its modular reactivity and thermal stability (decomposition >200°C). Collaborative research between academia and manufacturers will likely drive innovations, answering search trends like "emerging uses of dimethoxybenzene derivatives."

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